molecular formula C10H9Cl2F2NO2 B14117202 Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate

Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate

Cat. No.: B14117202
M. Wt: 284.08 g/mol
InChI Key: JIWUDYYDCKDGII-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate typically involves multiple steps. One common method starts with the preparation of 2-amino-3,5-dichlorophenylamine, which is then reacted with ethyl 2,2-difluoroacetate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-difluoropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    2-Amino-3,5-dichlorophenylamine: Similar in structure but lacks the ethyl and difluoroacetate groups.

Uniqueness

Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H9Cl2F2NO2

Molecular Weight

284.08 g/mol

IUPAC Name

ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C10H9Cl2F2NO2/c1-2-17-9(16)10(13,14)6-3-5(11)4-7(12)8(6)15/h3-4H,2,15H2,1H3

InChI Key

JIWUDYYDCKDGII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC(=C1)Cl)Cl)N)(F)F

Origin of Product

United States

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